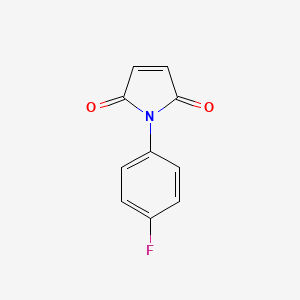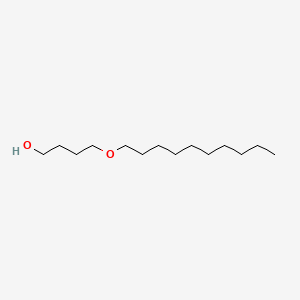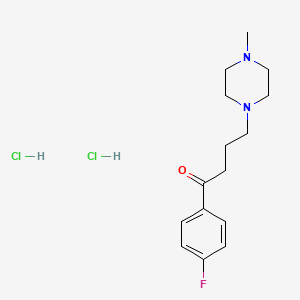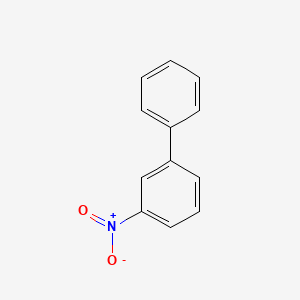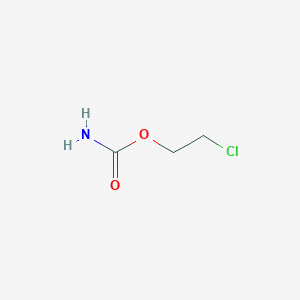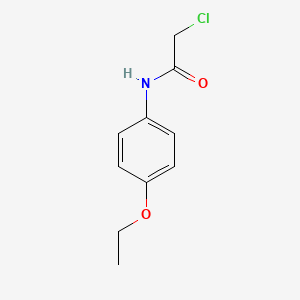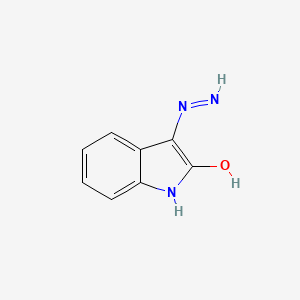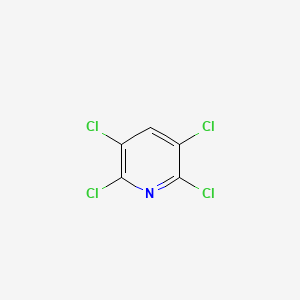
3-(1H-indol-3-il)propanonitrilo
Descripción general
Descripción
1H-Indole-3-propiononitrile, also known as indole-3-propiononitrile or I3PN , is an organic compound with the chemical formula C11H10N2 . It belongs to the class of indole derivatives and contains both an indole ring and a nitrile group. The compound is characterized by its aromatic structure and plays a significant role in various biological and synthetic contexts .
Synthesis Analysis
The synthesis of 1H-Indole-3-propiononitrile involves several methods, including cyclization reactions, condensation, and nitrile formation. One common approach is the reaction of indole-3-acetic acid (IAA) with acetyl chloride or acetic anhydride, followed by dehydration to form the nitrile group. Other synthetic routes may involve the use of different reagents and catalysts .
Molecular Structure Analysis
1H-Indole-3-propiononitrile has a planar indole ring fused with a propiononitrile side chain. The nitrogen atom in the indole ring can act as both a hydrogen bond donor and an acceptor. The nitrile group provides polarity and potential reactivity. The overall structure contributes to its biological activity and interactions with other molecules .
Chemical Reactions Analysis
1H-Indole-3-propiononitrile can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization. These reactions can modify its functional groups, alter its biological properties, and lead to the formation of derivatives with diverse activities .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis Química
“3-(1H-indol-3-il)propanonitrilo” se utiliza en la síntesis de andamiajes heterocíclicos híbridos complejos . Está involucrado en una metodología verde de una sola olla para la síntesis de derivados de 3-(1H-indol-3-il)-2-fenil-1H-benzo[f]indol-4,9-diona . Esta metodología es aplicable en la síntesis a escala de gramos y se caracteriza por su simplicidad operativa y un proceso de purificación sencillo .
Aplicaciones Biológicas y Farmacológicas
El indol y sus derivados, incluido “this compound”, ocupan una posición significativa en la química farmacéutica y orgánica debido a su estructura distintiva, reactividad y amplias aplicaciones biológicas y farmacológicas .
Actividad Antibacteriana
Algunos compuestos sintetizados utilizando “this compound” han mostrado resultados prometedores en la detección antibacteriana . Se probaron además para determinar su actividad antimicobacteriana in vitro contra M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542) y cepas de MDR-TB .
Actividad Anticancerígena
La síntesis de derivados de benzo[f]indol-4,9-diona, que implica “this compound”, ha ganado considerable atención en la síntesis orgánica debido a sus notables actividades biológicas, como la anticancerígena .
Actividades Antivirales
Los derivados de benzo[f]indol-4,9-diona, sintetizados utilizando “this compound”, también han mostrado actividades antivirales .
Actividad Antiinflamatoria
Los derivados de benzo[f]indol-4,9-diona, que involucran “this compound” en su síntesis, han mostrado actividades antiinflamatorias .
Mecanismo De Acción
Target of Action
3-(1H-indol-3-yl)propanenitrile, also known as 1H-Indole-3-propiononitrile or Indole-3-propionitrile, is a bioactive aromatic compound that contains the indole nucleus . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes 3-(1H-indol-3-yl)propanenitrile a valuable compound for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of 3-(1H-indol-3-yl)propanenitrile involves its interaction with its targets, leading to various changes. The indole derivatives, including 3-(1H-indol-3-yl)propanenitrile, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
3-(1H-indol-3-yl)propanenitrile affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone .
Result of Action
The molecular and cellular effects of 3-(1H-indol-3-yl)propanenitrile’s action are diverse due to its broad-spectrum biological activities . For example, it has been shown to have inhibitory activity against influenza A , and it has been reported to have potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1H-Indole-3-propiononitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between 1H-Indole-3-propiononitrile and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
1H-Indole-3-propiononitrile has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Indole-3-propiononitrile can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-3-propiononitrile involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, 1H-Indole-3-propiononitrile has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 1H-Indole-3-propiononitrile can bind to DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-3-propiononitrile can change over time due to its stability and degradation properties. Studies have shown that 1H-Indole-3-propiononitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 1H-Indole-3-propiononitrile has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1H-Indole-3-propiononitrile vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1H-Indole-3-propiononitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1H-Indole-3-propiononitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, 1H-Indole-3-propiononitrile can affect the activity of enzymes involved in the synthesis and degradation of other bioactive compounds .
Transport and Distribution
The transport and distribution of 1H-Indole-3-propiononitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Once inside the cell, 1H-Indole-3-propiononitrile can bind to various intracellular proteins, affecting its distribution and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1H-Indole-3-propiononitrile plays a significant role in its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various biochemical processes . The targeting signals and post-translational modifications of 1H-Indole-3-propiononitrile can direct it to specific subcellular compartments, influencing its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSQJAILQLCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196054 | |
| Record name | 1H-Indole-3-propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4414-76-0 | |
| Record name | 1H-Indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





